ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Description
This indole-based compound features a complex substitution pattern:
- Indole core: A 1H-indole scaffold substituted at positions 1, 2, 3, and 3.
- Key substituents: Position 1: 4-Methylphenyl group, enhancing lipophilicity. Position 3: Ethyl carboxylate ester, common in prodrug designs for improved bioavailability. Position 5: A 2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy chain, introducing hydrophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(29)23-17(3)26(18-7-5-16(2)6-8-18)22-10-9-20(13-21(22)23)31-15-19(28)14-25-11-12-27/h5-10,13,19,25,27-28H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWISVDRIBSOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such compounds may involve large-scale application of these synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate exhibit significant anticancer properties. For instance, Mannich bases derived from indole structures have shown promise against various cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism involves the inhibition of key signaling pathways, such as the MEK-MAPK pathway, which is often dysregulated in cancer .
Case Study: MEK Inhibition
A study evaluating a related compound demonstrated its ability to inhibit MEK1 with an IC50 value of 14 nmol/L, leading to reduced proliferation in cancer cell lines with B-Raf and Ras mutations. This suggests that similar derivatives could be investigated for their potential as targeted cancer therapies .
2. Neuroprotective Effects
Compounds with structural similarities to this compound have been explored for neuroprotective effects. The indole structure is known to interact with serotonin receptors, potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study: Serotonin Receptor Modulation
Research has shown that indole derivatives can modulate serotonin receptors, which are critical in mood regulation and neuroprotection. This modulation may lead to reduced neuroinflammation and improved neuronal survival under stress conditions .
Pharmacological Insights
3. Drug Design and Development
The unique structure of this compound makes it a candidate for further modification in drug design. Its functional groups allow for the exploration of various pharmacophores that can enhance bioactivity and selectivity against specific biological targets.
4. Synthesis of Bioactive Molecules
The compound serves as a precursor for synthesizing other bioactive molecules, which can be utilized in pharmaceutical research. Custom synthesis services are available for producing derivatives tailored to specific therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Polarity: The target compound’s hydroxyethylamino propoxy chain confers higher hydrophilicity than fluoro or methoxy substituents in analogues .
- Synthetic Complexity : The target compound’s multi-step synthesis (implied by its complex substituents) likely requires protective group strategies, unlike simpler esterification reactions for analogues .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogues with polar groups (e.g., carboxamides) show higher melting points (>230°C), suggesting similar thermal stability .
- Chromatography: The target compound’s polarity may result in lower Rf values than methoxy/fluoro analogues in non-polar solvent systems .
Key Observations:
- Yield Challenges : Analogues with simpler substituents (e.g., fluoro, methoxy) achieve moderate yields (10–37.5%), suggesting the target compound’s synthesis may face lower efficiency due to its complexity .
- Solvent Systems : Polar aprotic solvents (DMSO, DMF) are common for indole derivatization, but prolonged heating (e.g., 50 hours in ) may degrade sensitive functional groups in the target compound.
Bioactivity and Target Interactions
Table 4: Inferred Bioactivity Based on Structural Features
Key Observations:
- Mode of Action: The target compound’s hydroxyethylamino chain may facilitate interactions with hydrophilic binding pockets, distinct from the hydrophobic interactions of methoxy/fluoro analogues .
- Cluster Analysis : Bioactivity profiling (as in ) could group the target compound with other polar indole derivatives, suggesting shared targets like hydrolases or oxidoreductases.
Biological Activity
Ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H34N2O5
- Molecular Weight : 454.57 g/mol
- CAS Number : 539807-02-8
The compound features an indole core, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of hydroxy and amino groups enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of Mannich bases, a class of compounds that includes this compound. A study evaluating various Mannich bases demonstrated significant antiproliferative effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound exhibited IC50 values indicating effective cytotoxicity, particularly against HepG2 cells, where it was found to be more potent than traditional chemotherapeutics like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation. For instance, the compound may interfere with the MAPK/ERK pathway, which is often constitutively active in various malignancies. Inhibition of this pathway could lead to decreased cell survival and proliferation in cancerous cells .
Case Studies and Research Findings
- In Vitro Studies :
- A series of experiments conducted on human cancer cell lines revealed that the compound's structural characteristics significantly influence its biological activity. The introduction of specific substituents on the indole ring enhanced cytotoxicity against HepG2 cells by up to 4-fold compared to standard treatments .
- In Vivo Studies :
- In xenograft models using HT-29 (colorectal cancer) and BxPC3 (pancreatic cancer), administration of the compound resulted in reduced tumor growth rates compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential as an anticancer agent .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Target Cell Line | Notes |
|---|---|---|---|
| Ethyl 5-{...} | 10 | HepG2 | More potent than 5-FU |
| ARRY-142886 | 14 | Various | Specific MEK1 inhibitor |
| Reference Drug | 20 | HeLa | Standard chemotherapeutic |
This table illustrates that ethyl 5-{...} shows competitive efficacy against established anticancer agents, indicating its potential for further development.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis of structurally similar indole carboxylates (e.g., ethyl 5-((2-(4-benzoylbenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate) requires precise control of reaction parameters. Key steps include:
- Reagent selection : Use benzoyl chloride for benzoylation and solvents like dichloromethane or toluene to stabilize intermediates .
- Temperature and time : Maintain reflux conditions (e.g., 80–110°C) for 3–5 hours to promote complete cyclization and reduce side reactions .
- Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product .
Monitoring via TLC or HPLC is critical to assess reaction progress and impurity profiles .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic methods : Use NMR (¹H/¹³C) to confirm substituent positions and IR to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond lengths and angles .
- Computational modeling : Tools like Gaussian or COMSOL Multiphysics can predict electronic distributions and steric effects, aiding in understanding reactivity .
Q. What biological targets or pathways are most relevant for studying this compound’s activity?
Indole derivatives often target enzymes (e.g., cyclooxygenase) or receptors (e.g., G-protein-coupled receptors). For example:
- Enzyme inhibition : The hydroxy and aminoethyl groups may interact with catalytic sites, as seen in similar compounds modulating kinase activity .
- Cellular assays : Use fluorescence-based assays to evaluate effects on apoptosis or proliferation pathways .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?
- Reaction path analysis : Quantum chemical calculations (e.g., density functional theory) can model intermediates and transition states to identify competing pathways .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) that minimize impurities .
For instance, discrepancies in bioactivity may arise from conformational flexibility; molecular dynamics simulations can assess binding mode variations .
Q. What strategies are effective for analyzing and mitigating impurities in large-scale synthesis?
- Impurity profiling : Use HPLC-MS to detect and quantify byproducts (e.g., de-esterified analogs or hydroxylated derivatives) .
- Process optimization : Adjust stoichiometry (e.g., 1.1 equivalents of formylindole derivatives) and employ scavengers (e.g., sodium acetate) to suppress side reactions .
- Regulatory alignment : Follow Pharmacopeial Forum guidelines (e.g., ≤0.5% total impurities) for acceptable thresholds .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?
- Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins .
- Mutagenesis studies : Modify putative binding residues in target enzymes (e.g., tyrosine kinases) to assess functional impacts .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry for receptor interactions .
Q. What advanced techniques are recommended for studying stereochemical effects or polymorphic forms?
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns to identify polymorphs .
- Solid-state NMR : Analyze hydrogen-bonding networks in crystalline forms to explain stability differences .
Methodological Challenges and Contradictions
Q. How should researchers address inconsistencies in reported biological activities across studies?
- Standardization : Ensure consistent assay conditions (e.g., cell line, incubation time) to minimize variability .
- Metabolite profiling : Evaluate whether differences arise from in vivo metabolism (e.g., ester hydrolysis) using LC-MS .
- Dose-response validation : Replicate studies across multiple labs to confirm EC₅₀/IC₅₀ values .
Q. What experimental and computational approaches reconcile conflicting spectral data (e.g., NMR shifts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
